1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- is a derivative of isoindole-1,3-dione, characterized by a 4-chlorobenzyl substituent at the 2-position.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFACSYOMMLFABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292787 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131523-32-5 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using 4-Chlorobenzyl Halides
The most direct route involves alkylation of phthalimide salts with 4-chlorobenzyl halides. Patent CN1687034A demonstrates this approach using 4-chlorobenzyl bromide and phthalimide potassium salt in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Key parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | DMF or NMP | Maximizes solubility |
| Temperature | 60–80°C | Balances kinetics |
| Molar Ratio (K₂CO₃) | 1.2–1.5 equivalents | Prevents side reactions |
This method achieves yields of 78–85% after recrystallization in ethyl acetate. Side products like N,N-dialkylated species are minimized by controlling stoichiometry and reaction time.
Phase-Transfer Catalysis (PTC) Enhancements
WO2020051967A1 discloses a PTC method using benzyltriethylammonium chloride (5 mol%) in 2-methyltetrahydrofuran. Benefits include:
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Reduced reaction time : 4–6 hours vs. 12+ hours in conventional methods
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Scalability : Demonstrated at 50 kg batch size with 89% isolated yield
Mechanistic studies suggest the catalyst facilitates interfacial transfer of the phthalimide anion, accelerating nucleophilic attack on the 4-chlorobenzyl electrophile.
Microwave-Assisted Green Synthesis
Solvent-Free Approaches
Eco-friendly protocols from Eco-friendly Synthesis of Phthalimide Derivatives utilize microwave irradiation (700 W) with montmorillonite-KSF as a solid acid catalyst. Comparative data shows:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 8 hr | 72% | 94.5% |
| Microwave | 25 min | 88% | 98.8% |
This technique eliminates solvent waste and reduces energy consumption by 60%. The montmorillonite catalyst is recyclable for ≥5 cycles without significant activity loss.
Aqueous-Mediated Reactions
Recent advances employ water as a solvent under microwave conditions. Phthalic anhydride reacts with 4-chlorobenzylamine in aqueous NaOH (pH 10–12) at 120°C for 30 minutes. Key advantages:
Industrial-Scale Manufacturing Processes
Continuous Flow Synthesis
US9133161B2 details a continuous flow system for high-throughput production:
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Reactor 1 : Phthalimide and 4-chlorobenzyl chloride premixed in THF
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Reactor 2 : Quench with aqueous HCl to precipitate product
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Inline filtration : Achieves >99% phase separation
This system produces 12 kg/hr with 91% yield and ≤0.5% impurities.
Catalytic Hydrogenation of Nitro Intermediates
WO2005065046A2 describes a two-step route via nitro intermediates:
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Nitrophthalimide + 4-chlorobenzyl bromide → Nitroalkylated intermediate
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Pd/C-catalyzed hydrogenation (5 bar H₂, 50°C)
Advantages include:
Purification and Characterization
Recrystallization Optimization
Ethyl acetate/hexane (3:1 v/v) is the optimal recrystallization solvent system, yielding crystals with:
Spectroscopic Validation
Key spectral data confirms structure:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Classical alkylation | 78–85% | 98.5% | Moderate | 12.7 (high solvent use) |
| Microwave/PTC | 85–89% | 99.2% | High | 3.2 |
| Continuous flow | 91% | 99.5% | Industrial | 1.8 |
E-factor calculations consider solvent waste, catalyst recovery, and energy inputs .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The isoindole-1,3-dione scaffold is highly versatile, with substituents dictating properties and applications. Below is a comparative analysis of key derivatives:
Physicochemical and Functional Properties
- Electron Effects : The 4-chlorophenyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the isoindole-dione core compared to electron-donating groups (e.g., methylphenyl in Solimide derivatives) .
- Thermal Stability : Methylphenyl-substituted derivatives degrade at lower temperatures (releasing imide fragments), whereas halogenated analogs like the target compound may exhibit higher thermal resistance due to stronger C-Cl bonds .
- Bioactivity : Folpet’s trichloromethylthio group confers antifungal properties, while the 4-chlorobenzyl group in the target compound may target different biological pathways (e.g., enzyme inhibition via aromatic interactions) .
Biological Activity
1H-Isoindole-1,3(2H)-dione, specifically the derivative 2-[(4-chlorophenyl)methyl]-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 294.70 g/mol
CAS Registry Number : 22698-95-9
The structure of this compound includes a phthalimide core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Biological Activity Overview
1H-Isoindole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key players in the inflammatory response. In a study, several derivatives demonstrated greater inhibition of COX-2 compared to the reference drug meloxicam .
- Antioxidant Activity : The antioxidant properties of this compound have been evaluated using various assays, such as the DPPH method. Compounds derived from isoindole structures showed significant scavenging activity against reactive oxygen species (ROS), indicating their potential use in oxidative stress-related conditions .
- Neuroprotective Properties : Isoindole derivatives have been investigated for their neuroprotective effects. Some studies suggest that they can inhibit acetylcholinesterase activity, making them candidates for treating neurodegenerative diseases like Alzheimer’s .
The biological activity of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins. The selectivity towards COX-2 over COX-1 is particularly beneficial in minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Mechanism : The ability to scavenge free radicals is linked to the structural features of isoindole derivatives. Their electron-rich nature allows them to donate electrons to ROS, thereby neutralizing their harmful effects .
- Interaction with Neurotransmitter Systems : The modulation of neurotransmitter levels through acetylcholinesterase inhibition suggests that these compounds can enhance cholinergic signaling in the brain, which is crucial for cognitive functions .
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of 1H-Isoindole derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antioxidant | ROS scavenging | |
| Neuroprotective | Acetylcholinesterase inhibition |
Study Example
In a study published in Pharmaceuticals, researchers synthesized a series of N-substituted isoindole derivatives and evaluated their COX inhibitory activity. Among them, several compounds showed promising results with higher COX-2 selectivity compared to meloxicam. Additionally, they exhibited significant antioxidant properties in vitro .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(4-chlorophenyl)methyl]-1H-isoindole-1,3(2H)-dione, and how are intermediates characterized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution, where phthalimide reacts with 4-chlorobenzyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate. Alternatively, Mitsunobu coupling may be employed for stereochemical control .
- Characterization :
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.6–7.9 ppm for phthalimide) and benzylic CH2 (δ ~4.7 ppm). Substituent effects from the 4-chlorophenyl group shift aromatic signals downfield .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl (C=O) stretching, while C-Cl vibrations appear at ~740 cm⁻¹ .
Q. How can crystallographic data be used to analyze the molecular packing and intermolecular interactions of this compound?
Methodological Answer :
- Single-Crystal XRD : Slow evaporation of ethyl acetate/hexane (1:1 v/v) yields crystals suitable for XRD. Analysis reveals stacking along specific crystallographic planes (e.g., (011)) and stabilization via C–H···O interactions involving carbonyl groups (d = 2.53 Å, angle = 154°) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can assess melting points and decomposition temperatures, critical for applications in polymer matrices .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., cyclooxygenase enzymes)?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with COX-1/COX-2. The 4-chlorophenyl group may occupy hydrophobic pockets, while carbonyl groups form hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to validate docking results .
Q. How does the 4-chlorophenyl substituent influence the compound’s antimicrobial efficacy, and what assays validate this activity?
Methodological Answer :
Q. What analytical techniques resolve contradictions in reported thermal decomposition products of isoindole-dione derivatives?
Methodological Answer :
- Pyrolysis-GC/MS : Heat samples to 300–500°C under inert conditions. Major products (e.g., 1H-isoindole-1,3(2H)-dione) arise from imide bond cleavage, while cyanobenzene forms via secondary radical reactions .
- TGA-FTIR Coupling : Correlate weight loss (TGA) with real-time gas-phase IR spectra to identify intermediates like CO₂ and HCl .
Data Contradictions and Validation
Q. How can discrepancies in NMR chemical shifts between synthetic batches be systematically addressed?
Methodological Answer :
Q. Why do some studies report varying antimicrobial potencies for structurally similar derivatives?
Methodological Answer :
- Experimental Variables : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and culture conditions (aerobic vs. microaerophilic) affect MIC values .
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify potency enhancements.
Advanced Applications
Q. Can this compound serve as a monomer in thermally stable polyimide polymers?
Methodological Answer :
- Polymer Synthesis : Condense with diamines (e.g., 4,4'-oxydianiline) to form polyimides. Characterize via FTIR (imide peaks at ~1775 cm⁻¹) and TGA (decomposition >400°C) .
- Mechanical Testing : Measure tensile modulus and glass transition temperature (Tg) to assess suitability for aerospace materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
